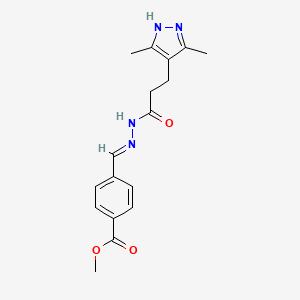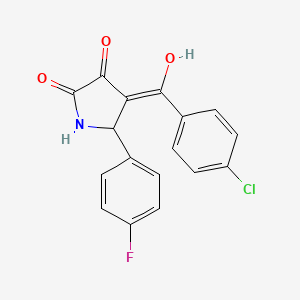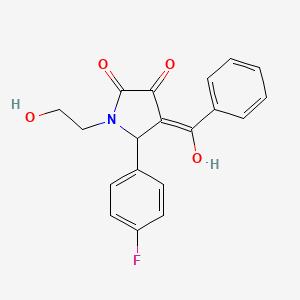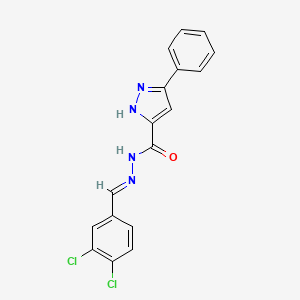![molecular formula C16H10N6 B3886876 1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3886876.png)
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline
Descripción general
Descripción
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which integrates pyrazolo, pyrimidin, triazolo, and quinoline moieties. Such a combination of rings endows the molecule with diverse chemical and biological properties, making it a valuable target for drug discovery and development.
Métodos De Preparación
The synthesis of 1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions that include cyclization, condensation, and substitution processesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions, scaling up the synthesis, and improving the overall efficiency of the process .
Análisis De Reacciones Químicas
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives with potential pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: It has shown promising results in various biological assays, including antimicrobial, antiviral, and anticancer activities
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders
Mecanismo De Acción
The mechanism of action of 1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo and pyrimidine rings but lacks the triazolo and quinoline moieties, resulting in different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar triazolo and pyrimidine structure but differs in the arrangement of the rings, leading to distinct pharmacological properties.
Quinazolin-4(3H)-one derivatives: These compounds contain a quinoline moiety but differ in the other ring structures, resulting in varied biological activities.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a broad spectrum of chemical and biological properties, making it a versatile compound for scientific research and drug development .
Propiedades
IUPAC Name |
1-pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6/c1-2-5-13-11(4-1)6-7-14-19-20-16(22(13)14)12-10-18-21-9-3-8-17-15(12)21/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEDEEDBZLANAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C5N=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-ADAMANTYL)-N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3886804.png)

![2-[4-(2-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3886818.png)
![(E)-1-(2-chlorophenyl)-N-[(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]methanimine](/img/structure/B3886819.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B3886846.png)
![methyl 4-(2-{[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3886857.png)
![4-({[3-(1H-IMIDAZOL-1-YL)PROPYL]IMINO}METHYL)-2-(4-NITROPHENYL)-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3886865.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886869.png)
![(4Z)-5-(4-bromophenyl)-1-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3886882.png)


![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B3886892.png)
